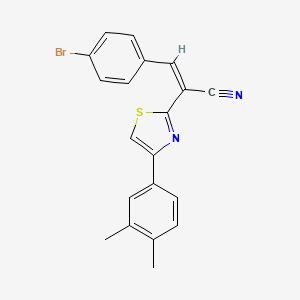

(Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

This compound features a central acrylonitrile backbone substituted with a 4-bromophenyl group at the 3-position and a 4-(3,4-dimethylphenyl)thiazol-2-yl group at the 2-position.

Properties

IUPAC Name |

(Z)-3-(4-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2S/c1-13-3-6-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-4-7-18(21)8-5-15/h3-10,12H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCRIKRPGONQDA-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Br)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Br)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Bromophenyl and Dimethylphenyl Substitution: The bromophenyl and dimethylphenyl groups are introduced via electrophilic aromatic substitution reactions.

Acrylonitrile Addition: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and acrylonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that modifications in the phenyl ring significantly alter the cytotoxic effects against various cancer cell lines. For instance, specific substitutions can enhance or reduce the IC50 values, indicating a strong structure-activity relationship (SAR) in anticancer efficacy .

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against multi-drug-resistant strains. Certain structural modifications have led to enhanced antibacterial efficacy compared to standard antibiotics .

- Antimalarial Activity : Thiazole derivatives related to this compound have been systematically studied for their antimalarial activity against Plasmodium falciparum. Structural modifications have been found to significantly influence potency and cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is heavily influenced by its structural components:

- Bromine Substitution : The presence of the bromine atom enhances electron-withdrawing capacity, which can improve binding affinity to target proteins.

- Dimethyl Substitution on Phenyl Ring : The dimethyl groups may enhance lipophilicity and steric hindrance, affecting bioavailability and interaction with biological targets.

Cytotoxicity Study

A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that specific substitutions in the phenyl ring significantly altered the IC50 values, demonstrating that structural modifications can enhance or reduce activity against different cancer types.

Antibacterial Evaluation

Another research project focused on synthesizing new thiazole derivatives and assessing their antibacterial properties against resistant bacterial strains. The findings revealed that certain substitutions led to enhanced antibacterial efficacy compared to standard antibiotics, highlighting the potential of these compounds in treating infections caused by resistant pathogens .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Evaluated for cytotoxicity against cancer cell lines | Structural modifications significantly affect IC50 values |

| Antibacterial | Assessed against multi-drug-resistant strains | Certain substitutions enhance efficacy compared to standard antibiotics |

| Antimalarial | Studied for activity against Plasmodium falciparum | Modifications influence potency and cytotoxicity |

Mechanism of Action

The mechanism by which (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acrylonitrile moiety are crucial for binding interactions, while the bromophenyl and dimethylphenyl groups contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Pyrazoline Derivatives ()

Three pyrazoline analogs synthesized from 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one and (3,4-dimethylphenyl)hydrazine share substituent motifs with the target compound but differ in core structure:

| Compound | Core Structure | Substituents | Melting Point (°C) | Rf Value | Yield (%) |

|---|---|---|---|---|---|

| Target Compound | Acrylonitrile | 4-Bromophenyl, 3,4-dimethylphenyl-thiazole | Not reported | Not reported | Not reported |

| 1-(3,4-Dimethylphenyl)-5-(4-butoxyphenyl)-2-pyrazoline | Pyrazoline | 4-Butyloxyphenyl | 126–130 | 0.87 | 84–86 |

| 1-(3,4-Dimethylphenyl)-5-(4-pentyloxyphenyl)-2-pyrazoline | Pyrazoline | 4-Pentyloxyphenyl | 121–125 | 0.89 | 84–86 |

| 1-(3,4-Dimethylphenyl)-5-(4-heptanoyloxyphenyl)-2-pyrazoline | Pyrazoline | 4-Heptanoyloxyphenyl | 121–125 | 0.89 | 84–86 |

Key Observations :

- The target compound’s acrylonitrile backbone likely confers greater rigidity and electronic delocalization compared to pyrazolines.

- Alkoxy substituents in pyrazolines reduce melting points slightly compared to bromophenyl groups, which may enhance thermal stability .

Thiazole- and Pyrazole-Containing Derivatives ()

Structural and Crystallographic Comparisons ()

Compounds 4 and 5 (fluorophenyl-substituted thiazole-pyrazole hybrids) are isostructural with triclinic symmetry.

Substituent Effects on Reactivity ()

- Nitrophenyl-Thiazole Derivative () : The nitro group’s strong electron-withdrawing effect contrasts with the bromophenyl group’s moderate electronegativity, influencing charge transfer in applications like optoelectronics.

- Benzothiazole-Triazole Hybrids () : Compounds with triazole moieties exhibited antioxidant activity. The target compound’s dimethylphenyl-thiazole group may offer similar bioactivity but requires experimental validation .

Acrylonitrile Derivatives in Thin-Film Formation ()

| Solvent | Polarity | Film Quality (Compound B ) | Roughness (nm) | Thickness (nm) |

|---|---|---|---|---|

| Heptane | Low | Smooth | ~3 | 100–120 |

| Chlorobenzene | Low | Smooth | ~3 | 100–120 |

| Dimethylformamide | High | Aggregates (above room temp) | N/A | N/A |

| Acetonitrile | High | Nanoaggregates | N/A | N/A |

Implications for the Target Compound :

- The bromophenyl group may enhance solubility in low-polarity solvents (e.g., chlorobenzene), favoring smooth film formation similar to B .

Biological Activity

(Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, supported by data tables and relevant research findings.

Structural Features

The compound features:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Acrylonitrile Group : Contributes to its chemical reactivity.

- Substituents : The presence of bromine and dimethylphenyl groups enhances its potential for biological interaction.

The geometric configuration indicated by the "Z" designation suggests that the substituents on the double bond are on the same side, which can significantly influence its reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves several steps:

- Formation of Thiazole Ring : Synthesized via Hantzsch thiazole synthesis by reacting α-haloketones with thioamides.

- Electrophilic Aromatic Substitution : Introduction of bromophenyl and dimethylphenyl groups.

- Knoevenagel Condensation : Final step involves the reaction between the thiazole derivative and acrylonitrile in the presence of a base like piperidine.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities. Here are some key findings:

Anticancer Activity

Studies have shown that (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile possesses significant anticancer properties. For instance, compounds with thiazole moieties have been found to inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have demonstrated effectiveness against bacterial strains, indicating that (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile may also exhibit such properties. The SAR studies emphasize the importance of halogen substitutions in enhancing antimicrobial efficacy .

Computational Predictions

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the biological activity spectrum based on structural characteristics. These predictions indicate a wide range of potential pharmacological effects, including anti-inflammatory and analgesic activities .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromothiazole | Contains a thiazole ring; bromine substituent | Antimicrobial |

| 2-Methylthiazole | Methyl group on thiazole; simpler structure | Antifungal |

| 5-Bromo-2-methylbenzothiazole | Benzothiazole derivative; bromine substituent | Anticancer |

| (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile | Complex structure with dual functionality | Potentially anticancer |

Case Studies and Research Findings

- Anticancer Efficacy : In vitro studies revealed that compounds similar to (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibited IC50 values comparable to established anticancer drugs like doxorubicin against various cancer cell lines .

- Antimicrobial Activity : Research indicated that thiazole derivatives show promise as antimicrobial agents against resistant bacterial strains, suggesting that modifications in substituents could enhance efficacy .

Q & A

Q. What are the standard synthetic routes for (Z)-3-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and how is stereochemical purity ensured?

The compound is typically synthesized via a base-catalyzed Knoevenagel condensation between a substituted benzaldehyde (e.g., 4-(3,4-dimethylphenyl)thiazole-2-carbaldehyde) and a bromophenyl acetonitrile derivative. Reaction conditions (e.g., piperidine as a base, ethanol or THF as solvent) are critical for achieving the Z-configuration, as confirmed by single-crystal X-ray diffraction . Nuclear Magnetic Resonance (NMR) analysis, particularly NOESY or 2D-NMR, is used to verify stereochemistry, with olefinic proton coupling constants (J ≈ 12–14 Hz) indicating Z-geometry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C NMR : Focus on olefinic protons (δ 6.5–7.5 ppm, doublets with J ≈ 12–14 Hz) and nitrile signals (δ ~120 ppm in 13C). Aromatic protons from bromophenyl and thiazole moieties appear as distinct multiplets .

- IR Spectroscopy : Confirm C≡N stretch (~2212 cm⁻¹) and C=C/C=N vibrations (1538–1610 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) should align with the exact mass (calculated via tools like PubChem). Discrepancies may indicate impurities or isomerization .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Begin with cytotoxicity screening using the NCI-60 cancer cell panel to determine GI₅₀ values (concentration for 50% growth inhibition). For example, structurally similar acrylonitriles exhibit GI₅₀ ranges of 0.021–12.2 µM against diverse cancer lines . Parallel assays (e.g., antimicrobial disk diffusion) can assess broad-spectrum activity, though substituents like bromine may require optimization for solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar acrylonitrile derivatives?

Discrepancies often arise from subtle structural variations (e.g., methoxy vs. bromo substituents) affecting solubility or target binding. Systematic structure-activity relationship (SAR) studies are critical:

- Compare analogues with incremental modifications (e.g., 4-fluorophenyl vs. 4-bromophenyl) using standardized assays .

- Employ computational tools (e.g., AutoDock Vina) to model ligand-receptor interactions. For instance, docking scores for thiazole-containing derivatives correlate with experimental IC₅₀ values in kinase inhibition assays .

Q. What strategies optimize the synthesis yield and stereoselectivity of Z-configuration acrylonitriles?

- Catalyst Screening : Replace traditional bases (e.g., piperidine) with organocatalysts like L-proline to enhance stereocontrol .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics, while additives like molecular sieves reduce side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves Z/E selectivity by minimizing thermal degradation .

Q. How does crystallographic data inform the design of derivatives with enhanced bioactivity?

Single-crystal X-ray analysis reveals non-covalent interactions (e.g., C–H⋯N/O hydrogen bonds) stabilizing the Z-conformation. For example, the dihedral angle between thiazole and bromophenyl rings (e.g., 15–25°) influences molecular planarity and π-π stacking with biological targets . Modifying substituents (e.g., introducing nitro groups) can adjust these angles to improve binding affinity .

Q. What computational methods are robust for predicting off-target effects or toxicity?

- Pharmacophore Modeling : Identify key interaction motifs (e.g., nitrile, thiazole) linked to off-target kinase inhibition.

- ADMET Prediction : Tools like SwissADME assess permeability (LogP ≈ 3.5–4.5 ideal) and cytochrome P450 interactions. Derivatives with high LogS (solubility) often exhibit lower in vivo toxicity .

- Molecular Dynamics Simulations : Evaluate stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.